molecular formula C15H19N3O4 B12578547 4-(2-hydroxy-3-morpholin-4-ylpropoxy)-2H-phthalazin-1-one CAS No. 502630-46-8

4-(2-hydroxy-3-morpholin-4-ylpropoxy)-2H-phthalazin-1-one

Cat. No.: B12578547
CAS No.: 502630-46-8
M. Wt: 305.33 g/mol
InChI Key: KAXPSCKJAMGVIA-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-morpholin-4-ylpropoxy)-2H-phthalazin-1-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone core and a morpholine moiety. It is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-3-morpholin-4-ylpropoxy)-2H-phthalazin-1-one typically involves multiple steps. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the morpholine group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-morpholin-4-ylpropoxy)-2H-phthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2-Hydroxy-3-morpholin-4-ylpropoxy)-2H-phthalazin-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-3-morpholin-4-ylpropoxy)-2H-phthalazin-1-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxy-3-morpholin-4-ylpropoxy)benzeneboronic acid
  • 4-(2-Hydroxy-3-morpholin-4-ylpropoxy)-benzaldehyde

Uniqueness

4-(2-Hydroxy-3-morpholin-4-ylpropoxy)-2H-phthalazin-1-one is unique due to its phthalazinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

502630-46-8

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

4-(2-hydroxy-3-morpholin-4-ylpropoxy)-2H-phthalazin-1-one

InChI

InChI=1S/C15H19N3O4/c19-11(9-18-5-7-21-8-6-18)10-22-15-13-4-2-1-3-12(13)14(20)16-17-15/h1-4,11,19H,5-10H2,(H,16,20)

InChI Key

KAXPSCKJAMGVIA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(COC2=NNC(=O)C3=CC=CC=C32)O

Origin of Product

United States

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